1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile

Lipophilicity LogP Drug-likeness

1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile (CAS 2059933-36-5) is a synthetic cyclobutane derivative harboring a nitrile group and a 2-hydroxy-3-(methylamino)propyl side chain, with a molecular formula of C₉H₁₆N₂O and a molecular weight of 168.24 g/mol. The compound incorporates the strained, puckered cyclobutane core—a scaffold increasingly exploited in medicinal chemistry for its ability to improve metabolic stability, reduce planarity, and serve as an aryl isostere.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
Cat. No. B13169797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCNCC(CC1(CCC1)C#N)O
InChIInChI=1S/C9H16N2O/c1-11-6-8(12)5-9(7-10)3-2-4-9/h8,11-12H,2-6H2,1H3
InChIKeyHLILNXJWZWNDAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile: Physicochemical Profile & Sourcing Baseline for Cyclobutane-Based Lead Discovery


1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile (CAS 2059933-36-5) is a synthetic cyclobutane derivative harboring a nitrile group and a 2-hydroxy-3-(methylamino)propyl side chain, with a molecular formula of C₉H₁₆N₂O and a molecular weight of 168.24 g/mol . The compound incorporates the strained, puckered cyclobutane core—a scaffold increasingly exploited in medicinal chemistry for its ability to improve metabolic stability, reduce planarity, and serve as an aryl isostere [1]. It is commercially supplied at 95% purity and is typically employed as a building block or intermediate in pharmaceutical research programs .

Why 1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile Cannot Be Replaced by Simpler Cyclobutane Nitriles or Larger Ring Analogs


The 2-hydroxy-3-(methylamino)propyl side chain on the cyclobutane-1-carbonitrile core is not an interchangeable appendage: it simultaneously introduces a hydrogen-bond donor (the secondary alcohol), an additional hydrogen-bond acceptor (the methylamino nitrogen), and conformational flexibility (four rotatable bonds) that distinguish this compound from both the minimally substituted 1-(methylamino)cyclobutane-1-carbonitrile and the larger cyclohexane analog [1]. The balance between polar surface area (TPSA 56.05 Ų) and moderate lipophilicity (LogP 0.65) positions the molecule in a property space that differs from both simpler analogs (lower PSA, fewer H-bond donors) and the cyclohexane congener (higher LogP, larger molecular volume) . As documented in the cyclobutane drug-candidate literature, seemingly minor alterations to ring size or side-chain composition can profoundly alter conformational preferences, metabolic stability, and target engagement—rendering direct substitution without experimental validation unreliable [2].

Quantitative Differentiation of 1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile from Closest Analogs: Head-to-Head Physicochemical and Structural Comparisons


Lipophilicity Comparison: Target Compound vs. 1-(Methylamino)cyclobutane-1-carbonitrile vs. Cyclohexane Analog

The target compound exhibits an intermediate computed LogP of 0.65, which is 0.35 log units higher than the simpler 1-(methylamino)cyclobutane-1-carbonitrile (LogP 0.30) [1]. This increase is attributable to the additional two-carbon spacer and hydroxyl group on the side chain. Conversely, the cyclohexane analog registers a LogP of 1.43, 0.78 log units above the target compound, reflecting the greater hydrophobicity of the six-membered ring . For CNS drug discovery programs targeting a LogP window of 1–3, the target compound's value falls closer to the lower boundary, potentially offering superior aqueous solubility relative to the cyclohexane analog while maintaining better passive permeability than the minimally substituted comparator.

Lipophilicity LogP Drug-likeness Permeability

Hydrogen-Bond Donor Capacity: Target Compound vs. Positional Isomer 1-[(3-Hydroxypropyl)(methyl)amino]cyclobutane-1-carbonitrile

The target compound possesses two hydrogen-bond donors (the secondary alcohol –OH and the secondary amine –NH–), whereas its positional isomer, in which the methylamino group is directly attached to the cyclobutane ring and the side chain terminates with a primary alcohol, possesses only one HBD [1]. This structural difference results in a higher topological polar surface area for the target compound (TPSA = 56.05 Ų vs. 47.00 Ų for the isomer) [1]. In medicinal chemistry, an additional HBD can enhance aqueous solubility and influence target engagement, but it may also reduce passive membrane permeability; the optimal HBD count for oral bioavailability is typically 0–3 [2].

Hydrogen-bond donors Polar surface area ADME Solubility

Molecular Weight and Fraction sp³ (Fsp³): Target Compound vs. Parent Cyclobutanecarbonitrile and Cyclohexane Analog

The target compound (MW = 168.24 Da) occupies a molecular weight window intermediate between the parent cyclobutanecarbonitrile (MW = 81.12 Da) and the cyclohexane analog (MW = 196.29 Da) . Its Fsp³ (fraction of sp³-hybridized carbons) is 0.89 (8 out of 9 carbons), which is comparable to the Fsp³ of 1.0 for the cyclobutane core but markedly higher than typical aromatic-rich screening libraries [1]. High Fsp³ is correlated with improved clinical success rates, as it reflects three-dimensional molecular topology that can reduce off-target promiscuity relative to planar compounds [1][2]. The cyclohexane analog, with a higher molecular weight (196.29 Da) and larger ring, may exceed lead-likeness guidelines (MW ≤ 350 is acceptable, but lower MW is preferred for fragment-based approaches) [2].

Fraction sp3 Molecular weight Lead-likeness 3D character

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. Rigid 1-(Methylamino)cyclobutane-1-carbonitrile

The target compound contains four rotatable bonds, compared to only one in 1-(methylamino)cyclobutane-1-carbonitrile [1]. The additional three rotatable bonds in the 2-hydroxy-3-(methylamino)propyl side chain provide conformational sampling capability that enables the terminal methylamino and hydroxyl groups to explore a larger pharmacophoric volume. This flexibility can be advantageous for induced-fit binding to targets with deep or flexible binding pockets, but it also incurs a greater entropic penalty upon binding [2]. In contrast, the rigid analog with only one rotatable bond is effectively pre-organized and may exhibit faster binding kinetics but cannot adapt to targets requiring specific side-chain orientation [2].

Rotatable bonds Conformational entropy Target binding Flexibility

Cyclobutane vs. Cyclohexane Core: Impact on Metabolic Stability and Ring Strain

The cyclobutane ring in the target compound possesses a strain energy of approximately 26.5 kcal/mol, compared to ~0 kcal/mol for the essentially unstrained cyclohexane chair conformation in the cyclohexane analog [1]. This strain energy renders the cyclobutane core relatively chemically inert toward many metabolic transformations, as documented in the review by van der Kolk et al., which notes that cyclobutanes have been employed to increase metabolic stability relative to larger cyclic systems [2]. Importantly, the cyclobutane ring is not susceptible to CYP450-mediated oxidation at the ring carbons to the same extent as cyclohexane, because the increased C–C π-character and puckered conformation alter the electronic environment [2]. The cyclohexane analog, while more synthetically accessible, introduces a larger hydrophobic surface area (reflected in its higher LogP of 1.43) that can promote binding to plasma proteins and increase metabolic clearance .

Metabolic stability Ring strain Cyclobutane Cyclohexane Drug metabolism

Commercially Available Purity Specification: Target Compound vs. 1-(Methylamino)cyclobutane-1-carbonitrile

Both the target compound and 1-(methylamino)cyclobutane-1-carbonitrile are commercially available at 95% purity from major suppliers [1]. However, the target compound is offered in smaller pack sizes (1 g, 5 g, 10 g) with inquiry-based pricing, while the simpler comparator is available in broader quantities (up to 10 g) with transparent pricing from multiple vendors including Enamine and Advanced ChemBlocks [1]. For the cyclohexane analog, 1 g pricing is also publicly listed . The equivalent purity specification across these compounds means that procurement decisions should be driven by the structural and property differentiation described above, rather than by purity alone. Researchers should request batch-specific certificates of analysis (CoA) including NMR and HPLC for any critical application .

Purity Procurement Quality specification Research chemical

Application Scenarios for 1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile Based on Differentiated Properties


Fragment-Based Lead Generation Requiring a 3D, Low-Molecular-Weight Scaffold with Dual Hydrogen-Bond Donor Capability

The target compound, at 168.24 Da and with an Fsp³ of 0.89, is well within the typical fragment library mass range (≤300 Da) [1]. Its two hydrogen-bond donors and three acceptors provide more versatile intermolecular interaction potential than the monovalent 1-(methylamino)cyclobutane-1-carbonitrile (1 HBD, 2 HBA) [1][2]. In FBDD campaigns against targets with polar binding sites—such as kinases with a hinge-region aspartate or proteases with a catalytic serine—the compound's hydroxyl and methylamino groups can simultaneously engage two distinct hydrogen-bonding partners, potentially yielding higher ligand efficiency than analogs with fewer HBDs .

Metabolic Stability Optimization in CNS-Targeted Lead Series

For CNS programs where metabolic stability and appropriate brain penetration are critical, the target compound's cyclobutane core offers documented advantages in reducing CYP450-mediated metabolism compared to larger, more flexible rings [1]. Its LogP of 0.65 is below the CNS-preferred threshold of ~3 while remaining above the value (0.30) of the minimally substituted analog that may suffer from poor passive permeability due to excessive polarity [2]. This property profile positions the compound as a starting point for CNS lead optimization, where balancing solubility, permeability, and metabolic stability is essential [1].

Conformational SAR Exploration via Side-Chain Modification

The 2-hydroxy-3-(methylamino)propyl side chain, with its four rotatable bonds, offers multiple vectors for chemical modification while preserving the cyclobutane-1-carbonitrile core [1]. Researchers conducting SAR by catalog can systematically vary the N-substituent (methyl to ethyl, cyclopropyl, etc.) or the hydroxyl position, generating analogs with different conformational preferences and pharmacophoric profiles . This stands in contrast to the rigid 1-(methylamino)cyclobutane-1-carbonitrile, which lacks the side-chain flexibility needed for such systematic exploration [2].

Bioisosteric Replacement of Cyclohexane or Phenyl Moieties in Established Lead Series

The cyclobutane ring is a recognized bioisostere for both phenyl rings (reducing planarity and increasing Fsp³) and cyclohexane rings (reducing lipophilicity and molecular weight) [1]. When an existing lead series contains a cyclohexane-1-carbonitrile moiety, replacement with the target compound's cyclobutane-1-carbonitrile core is predicted to reduce LogP by ~0.78 units and decrease molecular weight by 28 Da—changes that can significantly improve solubility and reduce non-specific protein binding without requiring de novo lead discovery [2]. The retention of the identical 2-hydroxy-3-(methylamino)propyl side chain on both scaffolds enables direct property comparison [2].

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